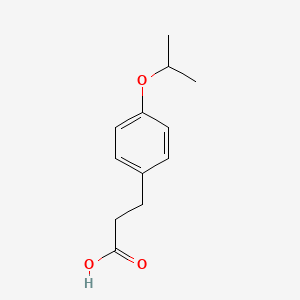

3-(4-Isopropoxyphenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-propan-2-yloxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)15-11-6-3-10(4-7-11)5-8-12(13)14/h3-4,6-7,9H,5,8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSXOGLLGCFBNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79669-11-7 | |

| Record name | 3-[4-(propan-2-yloxy)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(4-Isopropoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Isopropoxyphenyl)propanoic acid is a carboxylic acid derivative featuring a benzene ring substituted with an isopropoxy group at the para position. This compound belongs to the broader class of arylpropanoic acids, a scaffold of significant interest in medicinal chemistry and materials science. Arylpropanoic acid derivatives are well-recognized for their diverse biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of this compound, including its carboxylic acid moiety, aromatic ring, and the isopropoxy group, suggest its potential for various chemical reactions and biological interactions. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, spectral data, potential applications, and safety considerations. Given the limited availability of direct experimental data for this specific compound, this guide will also draw upon data from structurally related analogs to provide a thorough and insightful analysis for research and development purposes.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in chemical and biological systems. While specific experimental data for this compound is not extensively reported, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

| Property | Value/Information | Source/Basis |

| CAS Number | 79669-11-7 | [Pharmaffiliates][1] |

| Molecular Formula | C₁₂H₁₆O₃ | [Pharmaffiliates][1] |

| Molecular Weight | 208.25 g/mol | [Pharmaffiliates][1] |

| IUPAC Name | This compound | [CymitQuimica][2] |

| Synonyms | 3-[4-(propan-2-yloxy)phenyl]propanoic acid, 3-(4-Isopropoxy-phenyl)-propionic acid, 4-(1-Methylethoxy)benzenepropanoic Acid | [CymitQuimica][2] |

| Melting Point | Estimated to be in the range of 90-100 °C. The structurally similar 3-(4-n-propoxyphenyl)propionic acid has a reported melting point of 94-99 °C. | [Fisher Scientific][3] |

| Boiling Point | Not experimentally determined. Expected to be high due to the carboxylic acid group and molecular weight. | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, chloroform, and ethyl acetate. Limited solubility in water is anticipated. | [ChemicalBook][4] |

| pKa | The pKa of the carboxylic acid is predicted to be around 4.5-5.0, similar to other arylpropanoic acids. | [Reddit][5] |

Synthesis of this compound

A potential synthetic pathway starting from 4-isopropoxybenzaldehyde is outlined below:

Sources

An In-depth Technical Guide to 3-(4-Isopropoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Isopropoxyphenyl)propanoic acid, with the CAS number 79669-11-7, is a substituted aromatic carboxylic acid. Its structural architecture, featuring a propanoic acid moiety attached to an isopropoxy-substituted benzene ring, places it within the broader class of arylpropanoic acid derivatives. This class is of significant interest in medicinal chemistry and drug discovery due to the well-established therapeutic activities of many of its members, including prominent non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of this compound, consolidating available technical data on its synthesis, potential biological activities, and analytical characterization. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Source |

| CAS Number | 79669-11-7 | Internal Database |

| Molecular Formula | C₁₂H₁₆O₃ | Internal Database |

| Molecular Weight | 208.25 g/mol | Internal Database |

| IUPAC Name | 3-(4-prop-2-yloxyphenyl)propanoic acid | Internal Database |

| Appearance | White to off-white solid (predicted) | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Inferred from structural analogs |

Synthesis of this compound

Proposed Synthetic Pathway: Malonic Ester Synthesis

This pathway involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Caption: Proposed malonic ester synthesis of the target compound.

Experimental Protocol: Malonic Ester Synthesis

Step 1: Alkylation of Diethyl Malonate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature with continuous stirring.

-

After the addition is complete, add 4-isopropoxybenzyl halide (chloride or bromide) to the reaction mixture. The synthesis of 4-isopropoxybenzaldehyde, a precursor to the benzyl halide, can be achieved through the Williamson ether synthesis from 4-hydroxybenzaldehyde and an isopropyl halide.[5]

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product, diethyl 2-(4-isopropoxybenzyl)malonate, with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Hydrolysis and Decarboxylation

-

To the crude diethyl 2-(4-isopropoxybenzyl)malonate, add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for several hours to facilitate the hydrolysis of the ester groups to carboxylates.

-

After cooling, carefully acidify the reaction mixture with a strong acid (e.g., hydrochloric acid or sulfuric acid) until the pH is acidic.

-

Gently heat the acidified solution to induce decarboxylation, which results in the formation of this compound. The evolution of carbon dioxide gas will be observed.

-

Cool the reaction mixture and extract the final product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Potential Biological Activities and Mechanism of Action

Direct experimental data on the biological activities of this compound is limited in publicly available literature. However, based on its structural similarity to other well-characterized arylpropanoic acid derivatives, we can infer its potential pharmacological profile.

Anti-inflammatory and Analgesic Activity

Arylpropanoic acids are a cornerstone of anti-inflammatory therapy.[6][7][8] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. It is highly probable that this compound exhibits similar inhibitory activity against COX enzymes.

Caption: Postulated mechanism via COX enzyme inhibition.

Anticancer Activity

Recent research has highlighted the potential of arylpropanoic acid derivatives as anticancer agents.[9][10][11] Studies on similar compounds have shown cytotoxicity against various cancer cell lines, including breast cancer.[12][13] The proposed mechanisms often involve the induction of apoptosis and the modulation of signaling pathways critical for cancer cell survival and proliferation. Some derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated anticancer and antioxidant properties.[9][11]

Other Potential Activities

Given the diverse biological roles of related compounds, this compound could also be investigated for other activities, such as:

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition: Some structurally related compounds are known to inhibit FAAH, an enzyme that degrades endocannabinoids.[14][15][16][17][18] Inhibition of FAAH can lead to analgesic and anxiolytic effects.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: PPARs are nuclear receptors involved in the regulation of metabolism. Agonism of these receptors is a therapeutic strategy for metabolic disorders.

Analytical Methods

The characterization and quantification of this compound can be achieved using standard analytical techniques employed for similar aromatic carboxylic acids.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of arylpropanoic acids.[19][20][21][22]

A Proposed HPLC Method:

-

Column: A reversed-phase C18 column is typically suitable for separating aromatic compounds.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to the acidic range) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.[20][22]

-

Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., around 220-280 nm) is a common approach.[23]

-

Flow Rate: A typical flow rate would be in the range of 0.5-1.5 mL/min.

-

Temperature: Column temperature can be maintained at ambient or slightly elevated temperatures (e.g., 25-40 °C) to ensure reproducible retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[24][25][26]

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the protons of the propanoic acid chain, and the protons of the isopropoxy group. The chemical shifts and coupling patterns would provide definitive structural confirmation.

-

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.[27]

-

Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer (e.g., quadrupole or time-of-flight) would be suitable.

-

Expected Ion: In negative ion mode, the deprotonated molecule [M-H]⁻ would be the expected parent ion.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general safety precautions for handling aromatic carboxylic acids should be followed.[28][29][30][31][32] Based on data for structurally similar compounds, it may cause skin and eye irritation.[28][31]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Toxicological Profile: The toxicological properties of this compound have not been extensively studied. However, studies on related aromatic compounds suggest that toxicity can vary depending on the specific substituents and their positions on the aromatic ring.[33][34][35][36][37] It is prudent to treat this compound as potentially hazardous until comprehensive toxicological data is available.

Conclusion

This compound represents a molecule of interest for further investigation within the realm of drug discovery and development. Its structural relationship to a class of compounds with proven therapeutic value suggests a high potential for biological activity. This technical guide has provided a framework for its synthesis, outlined its potential pharmacological profile based on established scientific principles, and detailed appropriate analytical methods for its characterization. As with any research chemical, it is imperative that further experimental studies be conducted to fully elucidate its properties and potential applications. This document serves as a starting point for such endeavors, encouraging and enabling continued exploration in this promising area of medicinal chemistry.

References

- ACROS Organics. (2015, February 6). Safety Data Sheet: 3-(4-Hydroxyphenyl)propionic acid. Fisher Scientific.

- Grokipedia. (n.d.). Malonic ester synthesis.

- Alfa Aesar. (2012, February 21).

- ChemicalBook. (n.d.). 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum.

- Shapovalov, V. V., Gudzenko, A. V., Kompanceva, E. V., & Shcherbak, M. A. (2019). Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid. Research Results in Pharmacology, 5(4), 45-52.

- BASF. (2023, August 3).

- Fluorochem. (2023, February 15). Safety data sheet: 3-(3-hydroxyphenyl)propanoic acid.

- Al-Ostath, A., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7, 219.

- PrepChem.com. (n.d.). Synthesis of 4-Isopropoxybenzaldehyde.

- ChemicalBook. (n.d.). 3-(4-Hydroxyphenyl)propionic acid(501-97-3) 1H NMR spectrum.

- Lapa, F., et al. (1995). Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. Brazilian Journal of Medical and Biological Research, 28(6), 687-690.

- Sigma-Aldrich. (2025, May 7). Safety Data Sheet: S(+)-2-(4-Isobutylphenyl)-propanoic acid.

- Patel, R. V., Patel, K. P., & Kumari, P. (2011). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. Medicinal Chemistry Research, 20(8), 1184-1191.

- Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 6989.

- Gagnaire, F., et al. (2001). Relative ototoxicity of 21 aromatic solvents. Archives of Toxicology, 75(5), 291-299.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10394, 3-(4-Hydroxyphenyl)propionic acid.

- Creative Proteomics. (n.d.).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237).

- ChemicalBook. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis.

- University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Malonic ester synthesis.

- Arutyunyan, N. S., et al. (2014). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Pharmaceutical Chemistry Journal, 48(5), 312-314.

- Klimes, J., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 233-238.

- Ren, Y., et al. (2018). Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach. International Journal of Molecular Sciences, 19(5), 1296.

- Ahn, K., et al. (2009). The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. British Journal of Pharmacology, 158(8), 2013-2022.

- Silvestri, C., et al. (2023). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 12(14), 1851.

- BenchChem. (2025). Application of 3-(4-Phenylphenyl)

- Vedantu. (n.d.). The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE.

- Kavaliauskas, P., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 26(10), 5432.

- Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420.

- University of Calgary. (n.d.). Malonic Ester Synthesis - Organic Chemistry On-Line.

- Blankman, J. L., & Cravatt, B. F. (2013). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry, 56(22), 8951-8968.

- Panlilio, L. V., et al. (2017). Effects of fatty acid amide hydrolase (FAAH)

- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting.

- Stanojković, T. P., et al. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Molecules, 26(11), 3209.

- Reyes-Garcés, N., et al. (2025).

- Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125.

- Tong, Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Nutrients, 16(12), 1888.

- Polish patent WO2007046721A2. (2007). A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.

- Li, Y., et al. (2016). Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid. Pharmaceutical Biology, 54(12), 2999-3006.

- El-Gindy, A., et al. (2025). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.

- Al-Tamrah, S. A., & Al-Majed, A. A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 341-348.

- Gateva, S., et al. (2016). Experimental Evaluation of the Analgesic Activity of 2-(3- Diethylcarbamoyl-2-Methyl-5-Phenyl-Pyrrol-1-Yl). Folia Medica, 58(4), 263-269.

- Tzankova, D., et al. (2023). Analgesic effect of a newly synthesized N-pyrrolylcarboxylic acid in experimental conditions. Pharmaceuticals, 16(8), 1198.

- Stavitskaya, L., et al. (2017). Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity?.

- Brogden, R. N. (1986).

- Tsuchiya, H. (2022). Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction. International Journal of Molecular Sciences, 23(19), 11466.

- Dalbey, W., et al. (2010). Subchronic and developmental toxicity of aromatic extracts. Regulatory Toxicology and Pharmacology, 58(3 Suppl), S59-S70.

- Shen, H., et al. (2021). Comparison of different approaches to quantify substituted polycyclic aromatic compounds. Environmental Toxicology and Chemistry, 40(11), 3028-3037.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Illustrated Glossary of Organic Chemistry - Malonic ester synthesis [chem.ucla.edu]

- 3. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]

- 4. askthenerd.com [askthenerd.com]

- 5. prepchem.com [prepchem.com]

- 6. Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid [jmchemsci.com]

- 7. Non-steroidal anti-inflammatory analgesics other than salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction | MDPI [mdpi.com]

- 9. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 20. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 23. dream.cnrs.fr [dream.cnrs.fr]

- 24. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR [m.chemicalbook.com]

- 25. 3-(4-Hydroxyphenyl)propionic acid(501-97-3) 1H NMR spectrum [chemicalbook.com]

- 26. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 27. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. fishersci.com [fishersci.com]

- 29. assets.thermofisher.com [assets.thermofisher.com]

- 30. download.basf.com [download.basf.com]

- 31. cpachem.com [cpachem.com]

- 32. sigmaaldrich.com [sigmaaldrich.com]

- 33. Relative ototoxicity of 21 aromatic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity? - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Subchronic and developmental toxicity of aromatic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Comparison of different approaches to quantify substituted polycyclic aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3-(4-Isopropoxyphenyl)propanoic acid

Abstract: This technical guide provides a comprehensive framework for the structural elucidation and verification of 3-(4-Isopropoxyphenyl)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple description of the molecule. It establishes a self-validating system for structural confirmation, integrating synthetic strategy with advanced spectroscopic and chromatographic analysis. Each section explains the causality behind experimental choices, ensuring a deep understanding of not just what the structure is, but how it is unequivocally proven.

Foundational Molecular Structure

This compound is an arylpropanoic acid derivative. Its structure is characterized by three key functional components: a central benzene ring, a propanoic acid side chain, and an isopropoxy ether group. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-[4-(propan-2-yloxy)phenyl]propanoic acid .

The molecule's significance in pharmaceutical sciences often relates to its role as a synthetic building block, a potential metabolite, or a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs), particularly within the non-steroidal anti-inflammatory drug (NSAID) class.[1][2] Understanding and confirming its precise molecular structure is therefore a critical aspect of quality control and drug safety.[3][4]

Key Structural Features:

-

Aromatic Core: A 1,4-disubstituted (para) benzene ring. This rigid scaffold is common in many pharmacologically active molecules.

-

Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule and is a key site for hydrogen bonding and salt formation. Its presence is readily confirmed by specific spectroscopic signals.

-

Isopropoxy Group (-O-CH(CH₃)₂): An ether linkage that increases the lipophilicity of the molecule compared to its hydroxyl analog. The isopropyl moiety has a characteristic symmetric branching pattern.

-

Propanoic Acid Linker (-CH₂CH₂COOH): A flexible three-carbon chain connecting the aromatic ring to the carboxylic acid function.

Below is the two-dimensional representation of the molecule.

Caption: 2D structure of this compound.

Synthesis as Structural Confirmation: A Mechanistic Approach

The most reliable confirmation of a molecular structure begins with its logical synthesis. A well-designed synthetic route, where each bond-forming step is deliberate and mechanistically understood, provides strong evidence for the final arrangement of atoms. For this compound, a robust and common approach involves the Williamson Ether Synthesis .[5]

This strategy is chosen for its high efficiency in forming aryl ethers from phenols and its predictable nature, proceeding via an Sₙ2 mechanism.[6]

Proposed Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Protocol: Synthesis via Williamson Etherification

Causality of Experimental Choices:

-

Starting Materials: 3-(4-Hydroxyphenyl)propionic acid is selected as the phenolic precursor, already containing the required propanoic acid side chain. 2-Bromopropane is a suitable secondary alkyl halide for introducing the isopropyl group.

-

Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenol without hydrolyzing other functional groups.[6] An aprotic polar solvent like dimethylformamide (DMF) or acetonitrile is chosen to solvate the cation and leave the phenoxide nucleophile highly reactive for the Sₙ2 attack.[6]

Step-by-Step Methodology:

-

Deprotonation: To a flask containing 3-(4-hydroxyphenyl)propionic acid (1.0 eq) dissolved in acetonitrile, add potassium carbonate (1.5 eq).

-

Reaction Initiation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Alkylation: Add 2-bromopropane (1.2 eq) to the reaction mixture.[6]

-

Heating: Heat the mixture to reflux (approx. 80-90°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: After cooling, filter the mixture to remove inorganic salts. Acidify the filtrate with dilute HCl, which protonates the carboxylic acid and ensures the product is in its neutral form.

-

Extraction: Extract the aqueous solution with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final, pure compound.

This logical construction provides the first layer of evidence for the molecular structure. The next step is to use analytical techniques to verify that the product of this synthesis matches the expected theoretical structure.

Spectroscopic and Chromatographic Verification

A multi-technique analytical approach is essential for unambiguously confirming the molecular structure and ensuring the purity of the synthesized compound. This constitutes a self-validating system where data from each technique corroborates the others.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Before detailed structural analysis, the purity of the synthesized compound must be established. HPLC is the industry standard for this purpose, capable of separating the target compound from unreacted starting materials, by-products, and other impurities.[7][8]

Experimental Protocol: HPLC Purity Analysis

-

System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically effective for separating arylpropanoic acids.[9]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is employed.

-

Detection: UV detection is set at a wavelength where the aromatic ring shows strong absorbance (typically around 220-230 nm).

-

Analysis: A solution of the synthesized product is injected. A pure sample should yield a single major peak. Purity is calculated based on the area percentage of this peak relative to the total area of all peaks in the chromatogram.[10]

The establishment of >99% purity via a validated HPLC method ensures that the subsequent spectroscopic data is representative of the target molecule alone.[3]

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of structural evidence. It also reveals fragmentation patterns that are characteristic of the molecule's structure.[11]

Expected Results:

-

Molecular Formula: C₁₂H₁₆O₂

-

Molecular Weight: 192.25 g/mol

-

Expected Ion Peak: In electrospray ionization (ESI) negative mode, the [M-H]⁻ ion would be observed at m/z 191. In positive mode, the [M+H]⁺ ion would be observed at m/z 193.

-

Fragmentation: Carboxylic acids often undergo characteristic fragmentation.[12][13] A key fragmentation pathway involves the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da).[14] The McLafferty rearrangement is another common fragmentation pattern for carboxylic acids.[11][15]

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to confirm the presence of specific functional groups by identifying their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group Confirmed |

|---|---|---|

| ~2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1250 | C-O stretch | Aryl Ether |

| ~1610, ~1510 | C=C stretch | Aromatic Ring |

| ~2850-3000 | C-H stretch | Aliphatic (propyl and isopropyl) |

The presence of these key peaks provides direct evidence for the major functional components of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H (proton) and ¹³C (carbon) NMR provide a detailed map of the molecular skeleton.[13]

¹H NMR Predicted Chemical Shifts and Splitting Patterns:

-

~12.0 ppm (singlet, 1H): The highly deshielded proton of the carboxylic acid (-COOH ).[13]

-

~7.1 ppm (doublet, 2H): Aromatic protons ortho to the propanoic acid chain.

-

~6.8 ppm (doublet, 2H): Aromatic protons ortho to the isopropoxy group.

-

~4.5 ppm (septet, 1H): The methine proton of the isopropoxy group (-O-CH (CH₃)₂), split by the six adjacent methyl protons.

-

~2.9 ppm (triplet, 2H): The methylene protons adjacent to the aromatic ring (-Ar-CH₂ -CH₂-).

-

~2.6 ppm (triplet, 2H): The methylene protons adjacent to the carbonyl group (-CH₂-CH₂ -COOH).[16]

-

~1.3 ppm (doublet, 6H): The six equivalent protons of the two methyl groups in the isopropoxy moiety (-O-CH(CH₃ )₂), split by the methine proton.

¹³C NMR Predicted Chemical Shifts:

-

~178 ppm: Carbonyl carbon of the carboxylic acid.

-

~157 ppm: Aromatic carbon attached to the isopropoxy oxygen.

-

~132 ppm: Aromatic carbon attached to the propanoic acid chain.

-

~129 ppm: Aromatic carbons ortho to the propanoic acid chain.

-

~116 ppm: Aromatic carbons ortho to the isopropoxy group.

-

~70 ppm: Methine carbon of the isopropoxy group.

-

~36 ppm: Methylene carbon adjacent to the carbonyl group.

-

~30 ppm: Methylene carbon adjacent to the aromatic ring.

-

~22 ppm: Methyl carbons of the isopropoxy group.

The combination of these chemical shifts, integration values (proton ratios), and splitting patterns provides an unambiguous fingerprint of the this compound structure.

Data Consolidation and Conclusion

The structural elucidation of this compound is achieved through a logical, multi-faceted approach. The synthesis via Williamson etherification provides a rational construction of the molecule, which is then systematically verified.

Summary of Physicochemical and Spectroscopic Data:

| Property | Value / Observation | Method |

| Molecular Formula | C₁₂H₁₆O₂ | - |

| Molecular Weight | 192.25 g/mol | Mass Spectrometry |

| Purity | >99% | HPLC |

| Key IR Peaks (cm⁻¹) | ~3000 (O-H), ~1700 (C=O), ~1250 (C-O) | IR Spectroscopy |

| ¹H NMR | Characteristic shifts and splitting patterns for all 16 protons confirmed. | ¹H NMR |

| ¹³C NMR | All 12 unique carbon environments identified at expected chemical shifts. | ¹³C NMR |

This integrated workflow, combining synthesis with orthogonal analytical techniques, forms a robust and self-validating system. It ensures not only the correct identification of the molecular structure but also the chemical integrity of the substance, a requirement of paramount importance in research and drug development.

References

- Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragment

- The Williamson Ether Synthesis. University of Massachusetts.

- Williamson Ether Synthesis of Phenolic Compounds. Benchchem.

- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.

- NMR and Mass Spectroscopy of Carboxylic Acids. JoVE.

- HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection. Marcel Dekker, Inc.

- High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho.

- The structure and fragmentation of protonated carboxylic acids in the gas phase. Canadian Journal of Chemistry.

- Mass Spectrometry Part 7 - Fragment

- Williamson Ether Synthesis. Chemistry Steps.

- HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager.

- Fragment

- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Focus Asia.

- Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis.

- Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: Methods and applic

- Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications. King's College London Research Portal.

- low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis. Doc Brown's Chemistry.

Sources

- 1. Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 4. pharmoutsourcing.com [pharmoutsourcing.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. veeprho.com [veeprho.com]

- 8. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]

- 9. Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 13. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. youtube.com [youtube.com]

- 16. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Characterization of 3-(4-Isopropoxyphenyl)propanoic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(4-Isopropoxyphenyl)propanoic acid, a compound of interest in materials science and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using a multi-spectroscopic approach. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the self-validating nature of the combined data will be emphasized to ensure scientific integrity.

Introduction: The Molecular Blueprint

This compound is an organic molecule characterized by a para-substituted benzene ring, a propanoic acid chain, and an isopropoxy group. Understanding its precise chemical structure is paramount for predicting its reactivity, biological activity, and material properties. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, revealing the connectivity of atoms and the nature of the functional groups present.

To fully characterize this compound, we will employ a synergistic combination of spectroscopic methods. ¹H and ¹³C NMR will elucidate the carbon-hydrogen framework, FTIR will identify the key functional groups through their vibrational frequencies, and Mass Spectrometry will determine the molecular weight and fragmentation pattern, confirming the overall structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is a cornerstone technique for organic structure determination, providing detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm)[1][2][3]. The solution is transferred to a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or 500 MHz spectrometer, with a sufficient number of scans to achieve a good signal-to-noise ratio.

Caption: General workflow for ¹H NMR spectroscopy.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| 7.10 | Doublet | 2H | Ar-H (ortho to -CH₂CH₂COOH) |

| 6.85 | Doublet | 2H | Ar-H (ortho to -O-iPr) |

| 4.55 | Septet | 1H | -OCH(CH₃)₂ |

| 2.90 | Triplet | 2H | Ar-CH₂- |

| 2.65 | Triplet | 2H | -CH₂-COOH |

| 1.35 | Doublet | 6H | -OCH(CH₃)₂ |

Interpretation:

-

The broad singlet at ~12.0 ppm is characteristic of a carboxylic acid proton, which is often exchangeable and appears as a broad signal[4][5].

-

The two doublets in the aromatic region (7.10 and 6.85 ppm) indicate a para-substituted benzene ring. The downfield shift of the protons at 7.10 ppm is due to the electron-withdrawing effect of the propanoic acid group, while the upfield shift of the protons at 6.85 ppm is due to the electron-donating effect of the isopropoxy group[6][7].

-

The septet at 4.55 ppm and the doublet at 1.35 ppm are characteristic of an isopropoxy group. The methine proton is split into a septet by the six equivalent methyl protons, which in turn are split into a doublet by the single methine proton[4].

-

The two triplets at 2.90 and 2.65 ppm correspond to the two methylene groups of the propanoic acid side chain, exhibiting coupling to each other.

¹³C NMR Spectroscopy

Experimental Protocol:

For ¹³C NMR, a higher concentration of the sample (20-50 mg) is typically used in the same deuterated solvent[8][9][10]. The spectrum is usually acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are crucial due to the low natural abundance of ¹³C and its longer relaxation times[10][11].

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~179.0 | -COOH |

| ~157.0 | Ar-C (para to -CH₂CH₂COOH) |

| ~133.0 | Ar-C (ipso to -CH₂CH₂COOH) |

| ~129.5 | Ar-CH (ortho to -CH₂CH₂COOH) |

| ~116.0 | Ar-CH (ortho to -O-iPr) |

| ~70.0 | -OCH(CH₃)₂ |

| ~36.0 | -CH₂-COOH |

| ~30.0 | Ar-CH₂- |

| ~22.0 | -OCH(CH₃)₂ |

Interpretation:

-

The peak at ~179.0 ppm is characteristic of a carboxylic acid carbonyl carbon[12][13][14].

-

The aromatic carbons appear in the range of 116-157 ppm. The carbon attached to the electron-donating isopropoxy group is shielded and appears upfield, while the carbon attached to the propanoic acid group is deshielded and appears downfield[12][15].

-

The methine carbon of the isopropoxy group is observed around 70.0 ppm, and the equivalent methyl carbons are at approximately 22.0 ppm[12][16].

-

The two methylene carbons of the propanoic acid chain are found in the aliphatic region at ~36.0 and ~30.0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific functional groups present.

Experimental Protocol:

A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method[17]. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk[18][19]. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Caption: General workflow for FTIR spectroscopy.

Predicted FTIR Data (cm⁻¹):

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 2980-2850 | C-H stretch | Alkyl |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1610, ~1510 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether |

| ~1100 | C-O stretch | Alkyl Ether |

Interpretation:

-

A very broad absorption band from 3300 to 2500 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.

-

The sharp peaks in the 2980-2850 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic portions of the molecule (isopropoxy and propanoic acid chain).

-

A strong, sharp absorption at approximately 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a carboxylic acid[10][20].

-

The absorptions around 1610 and 1510 cm⁻¹ are indicative of the C=C stretching vibrations within the aromatic ring.

-

The strong absorption around 1250 cm⁻¹ is attributed to the asymmetric C-O-C stretching of the aryl ether linkage, while the absorption around 1100 cm⁻¹ corresponds to the symmetric C-O-C stretch of the alkyl ether part of the isopropoxy group[21][22][23].

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol:

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography. Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules[24][25][26]. The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data (EI):

-

Molecular Ion (M⁺): m/z = 208. This corresponds to the molecular weight of this compound (C₁₂H₁₆O₃).

-

Key Fragments:

-

m/z = 166: Loss of the propyl group from the isopropoxy moiety (-CH(CH₃)₂).

-

m/z = 151: Cleavage of the propanoic acid side chain.

-

m/z = 121: A common fragment for para-substituted phenols, resulting from benzylic cleavage.

-

m/z = 43: The isopropoxy cation [CH(CH₃)₂]⁺.

-

m/z = 45: The carboxylic acid fragment [COOH]⁺.

-

Interpretation:

The presence of the molecular ion peak at m/z 208 confirms the molecular formula. The fragmentation pattern is consistent with the proposed structure. The loss of 42 Da (propene) from the molecular ion is a characteristic fragmentation of alkyl phenyl ethers. The presence of fragments corresponding to the isopropoxy group and the propanoic acid moiety further validates the structure[27][28][29][30][31][32].

Conclusion: A Cohesive Structural Narrative

The combined analysis of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provides a self-validating and unambiguous structural elucidation of this compound. Each technique offers a unique piece of the structural puzzle, and their collective data paints a cohesive and detailed picture of the molecule. This guide serves as a robust reference for the spectroscopic properties of this compound, facilitating its identification, quality control, and further investigation in various scientific disciplines.

References

-

18.9: Spectroscopy of Ethers - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

IR Spectra of Ethers - Berkeley Learning Hub. (2024). Retrieved from [Link]

-

Difference between Ether and Ester Bonding in FTIR Spectra - Rocky Mountain Labs. (2023). Retrieved from [Link]

-

Ether Infrared spectra - Chemistry. (n.d.). Retrieved from [Link]

-

The C-O Bond III: Ethers By a Knockout - Spectroscopy Online. (2017). Retrieved from [Link]

-

Analyses of Carbon-13 Nuclear Magnetic Resonance Spectra Isopropyldibenzofurans and Their Structural Determinations - J-Stage. (n.d.). Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

-

Mass spectrometry (MS) | Organic Chemistry II Class Notes - Fiveable. (n.d.). Retrieved from [Link]

-

FTIR Analysis of Organic Compounds | PDF | Infrared Spectroscopy - Scribd. (n.d.). Retrieved from [Link]

-

1H-NMR Organic Structure Guide | PDF | Nuclear Magnetic Resonance Spectroscopy - Scribd. (n.d.). Retrieved from [Link]

-

Mass Spectrometry Protocols and Methods - Springer Nature Experiments. (n.d.). Retrieved from [Link]

-

1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry - Chemistry LibreTexts. (2021). Retrieved from [Link]

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - NIH. (n.d.). Retrieved from [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved from [Link]

-

fourier transform infrared spectroscopy. (n.d.). Retrieved from [Link]

-

Practical Guidelines for 13C-Based NMR Metabolomics - Springer Nature Experiments. (n.d.). Retrieved from [Link]

-

Chapter 5: Acquiring 1H and 13C Spectra - Books. (2018). Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019). Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

-

13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses - ACS Publications. (2016). Retrieved from [Link]

-

5.7: 13C-NMR Spectroscopy - Chemistry LibreTexts. (2021). Retrieved from [Link]

-

Mass Spectrometric Synthesis in the Undergraduate Organic Lab - Aston Labs. (n.d.). Retrieved from [Link]

-

Interpretation Of Mass Spectra Of Organic Compounds. (n.d.). Retrieved from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

NMR Chemical Shift Values Table - Chemistry Steps. (n.d.). Retrieved from [Link]

-

13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax. (2023). Retrieved from [Link]

-

Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry - ACS Publications. (2014). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Mass spectra of phenylpropanoic acid obtained by photocatalytic... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Table 1 . Experimental and Calculated 13C NMR Chemical Shifts δ [ppm]... - ResearchGate. (n.d.). Retrieved from [Link]

-

Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. (2017). Retrieved from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

a guide to 13c nmr chemical shift values - Compound Interest. (n.d.). Retrieved from [Link]

-

Phenylpropanoic acids - MassBank. (2007). Retrieved from [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Chemical shifts. (n.d.). Retrieved from [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]

-

5.5: Chemical Shift - Chemistry LibreTexts. (2023). Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. box2073.temp.domains [box2073.temp.domains]

- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. books.rsc.org [books.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. compoundchem.com [compoundchem.com]

- 15. researchgate.net [researchgate.net]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scribd.com [scribd.com]

- 19. mse.washington.edu [mse.washington.edu]

- 20. rockymountainlabs.com [rockymountainlabs.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 23. spectroscopyonline.com [spectroscopyonline.com]

- 24. fiveable.me [fiveable.me]

- 25. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Interpretation Of Mass Spectra Of Organic Compounds [api.motion.ac.in]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. researchgate.net [researchgate.net]

- 31. massbank.eu [massbank.eu]

- 32. scienceready.com.au [scienceready.com.au]

An In-depth Technical Guide to the Solubility Profile of 3-(4-Isopropoxyphenyl)propanoic Acid

Introduction

3-(4-Isopropoxyphenyl)propanoic acid, a propanoic acid derivative, holds significant interest within pharmaceutical and chemical research. Its molecular structure, characterized by a carboxylic acid group, an isopropoxy moiety, and a phenyl ring, suggests a nuanced solubility profile that is critical for its handling, formulation, and biological activity. This technical guide provides a comprehensive overview of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of this compound.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 79669-11-7 | [1] |

| Molecular Formula | C12H16O3 | [1] |

| Molecular Weight | 208.26 g/mol | [2] |

| Appearance | Not Available | [1] |

| Storage | 2-8°C Refrigerator | [1] |

Anticipated Solubility Profile

Due to the absence of specific experimental data for this compound in publicly available literature, this section presents a predicted solubility profile based on its structural features and the known behavior of similar compounds. The molecule possesses both hydrophobic (isopropoxyphenyl group) and hydrophilic (propanoic acid group) characteristics, making its solubility highly dependent on the nature of the solvent.

Aqueous Solubility

The aqueous solubility of this compound is expected to be low. The presence of the large, nonpolar isopropoxyphenyl group will likely dominate its interaction with water. However, the carboxylic acid moiety can engage in hydrogen bonding with water molecules, contributing to some degree of solubility.

The solubility of this compound is anticipated to be significantly influenced by pH.[3][4] As a weak acid, it will exist predominantly in its neutral, less soluble form at low pH. As the pH increases above its pKa, the carboxylic acid group will deprotonate to form the more soluble carboxylate salt.[3]

Solubility in Organic Solvents

Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in a range of organic solvents.[5][6]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is predicted due to the ability of these solvents to form hydrogen bonds with the carboxylic acid group and interact favorably with the phenyl ring.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is expected as these solvents can act as hydrogen bond acceptors for the carboxylic acid proton and effectively solvate the molecule.[7]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is anticipated. While the isopropoxyphenyl group has nonpolar character, the polar carboxylic acid group will hinder dissolution in these solvents.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

pH: As a carboxylic acid, its aqueous solubility is highly pH-dependent.[3][8] Ionization at pH values above its pKa will lead to a substantial increase in solubility.

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[4]

-

Ionic Strength: The presence of salts in an aqueous solution can either increase or decrease the solubility of an organic compound, a phenomenon known as the "salting-in" or "salting-out" effect.

-

Polymorphism: The crystalline form of the solid can affect its solubility, with amorphous or metastable polymorphs generally exhibiting higher solubility than the stable crystalline form.[4]

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following are standard methodologies that can be employed.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[9] It involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period.

Protocol:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed container.

-

Agitate the mixture at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[10][11]

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration or centrifugation can be used for this purpose.[10]

-

Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Caption: Workflow for the Shake-Flask Solubility Determination.

Potentiometric Titration for pKa and pH-Dependent Solubility Determination

Potentiometric titration is a powerful technique to determine the pKa of an ionizable compound and can also be used to construct a pH-solubility profile.[12][13][14]

Protocol:

-

Calibrate a pH meter with standard buffers.[15]

-

Prepare a solution of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture). The concentration should be known.[15]

-

If the compound is acidic, titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, known increments.[15]

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

-

For pH-solubility profiles, the appearance of precipitate during titration indicates that the solubility limit has been reached at that specific pH.

Caption: Workflow for Potentiometric Titration.

Biopharmaceutical Classification System (BCS) Considerations

The Biopharmaceutics Classification System (BCS) is a framework that classifies drugs based on their aqueous solubility and intestinal permeability.[16][17][18][19][20] Based on its structure, this compound is likely to have low aqueous solubility. If it is also found to have high permeability, it would be classified as a BCS Class II compound.[16] For such compounds, the dissolution rate is often the limiting step for oral absorption.[16]

Conclusion

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 79669-11-7 [sigmaaldrich.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. ijnrd.org [ijnrd.org]

- 5. chem.ws [chem.ws]

- 6. reddit.com [reddit.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. biorelevant.com [biorelevant.com]

- 19. iqpc.com [iqpc.com]

- 20. gsconlinepress.com [gsconlinepress.com]

An In-Depth Technical Guide to the Predicted Biological Activity of 3-(4-Isopropoxyphenyl)propanoic Acid

A Senior Application Scientist's Perspective on a Potential Non-Steroidal Anti-Inflammatory Agent

Disclaimer: This technical guide addresses the predicted biological activity of 3-(4-Isopropoxyphenyl)propanoic acid. As of the date of this publication, direct experimental data on the biological effects of this specific compound are limited in publicly accessible scientific literature. The information herein is extrapolated from the well-established pharmacology of its structural class, the aryl propionic acid derivatives, a prominent group of non-steroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Aryl Propionic Acid Derivative

This compound is a small molecule belonging to the aryl propionic acid class of organic compounds. Its chemical structure, characterized by a propanoic acid moiety linked to an isopropoxy-substituted phenyl group, places it in close analogy to a class of drugs with a long and impactful history in medicine: the non-steroidal anti-inflammatory drugs (NSAIDs). Aryl propionic acid derivatives are widely recognized for their analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] The archetypal member of this class, ibuprofen, is a globally recognized over-the-counter medication for the management of pain and inflammation.[1][4]

Given this strong structural precedent, it is highly probable that this compound will exhibit biological activities consistent with other NSAIDs. This guide will, therefore, explore its predicted mechanism of action, potential therapeutic applications, and the requisite experimental protocols for its characterization, drawing upon the extensive knowledge base of its chemical relatives.

Predicted Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for aryl propionic acid NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes.[5][6][7] These enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade.[8] There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological "housekeeping" functions, such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation.[7][9]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins.[7][9] Its upregulation at sites of inflammation leads to the production of prostaglandins that mediate pain, fever, and swelling.[10]

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the concurrent inhibition of COX-1.[7] It is therefore predicted that this compound will act as a non-selective inhibitor of both COX-1 and COX-2.

Signaling Pathway of COX Inhibition

The following diagram illustrates the arachidonic acid cascade and the inhibitory action of NSAIDs.

Caption: Predicted inhibition of COX-1 and COX-2 by this compound.

Quantitative Data from a Representative Analog: Ibuprofen

To provide a quantitative framework for the predicted activity of this compound, the following table summarizes the inhibitory concentrations (IC50) of ibuprofen against COX-1 and COX-2.

| Compound | Target | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |

| Ibuprofen | COX-1 | 12 | 0.15 | [1] |

| COX-2 | 80 | [1] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Characterization

The following protocols describe standard in vitro and in vivo assays to characterize the predicted anti-inflammatory and analgesic activity of this compound.

In Vitro Assay: COX-1 and COX-2 Inhibition

This assay determines the 50% inhibitory concentration (IC50) of the test compound against purified COX-1 and COX-2 enzymes.

Caption: Workflow for the in vitro COX inhibition assay.

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare stock solutions of cofactors: hematin and L-epinephrine.

-

Prepare a stock solution of the substrate, arachidonic acid.

-

Dissolve this compound and a reference NSAID (e.g., ibuprofen) in DMSO to create stock solutions, then perform serial dilutions to achieve a range of test concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, hematin, L-epinephrine, and either purified COX-1 or COX-2 enzyme to each well.

-

Add the various concentrations of the test compound, reference inhibitor, or vehicle (DMSO) to the appropriate wells.

-

Pre-incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.

-

Terminate the reaction by adding a suitable stop solution (e.g., 1 M HCl).

-

-

Detection and Analysis:

-

Measure the amount of prostaglandin E2 (PGE2) produced using a sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme immunoassay (EIA).

-

Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vivo Assays: Anti-Inflammatory and Analgesic Activity

This model assesses the ability of a compound to reduce acute inflammation.

-

Animal Preparation:

-

Use male Wistar rats (150-200 g).

-

Divide the animals into groups: vehicle control, positive control (e.g., ibuprofen, 100 mg/kg), and test groups receiving different doses of this compound.

-

-

Drug Administration:

-

Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

-

Induction of Inflammation:

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

-

This model evaluates the peripheral analgesic activity of a compound.

-

Animal Preparation:

-

Use male Swiss albino mice (20-25 g).

-

Divide the animals into groups: vehicle control, positive control (e.g., ibuprofen, 100 mg/kg), and test groups receiving different doses of this compound.

-

-

Drug Administration:

-

Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

-

Induction of Pain:

-

Thirty minutes after drug administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

-

-

Observation:

-

Five minutes after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions, stretching of the body, and extension of the hind limbs) for a period of 10-15 minutes.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

-

Conclusion and Future Directions

Based on its structural classification as an aryl propionic acid derivative, this compound is predicted to possess anti-inflammatory and analgesic properties, likely mediated through the non-selective inhibition of COX-1 and COX-2 enzymes. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these predicted biological activities.

Future research should focus on the synthesis and purification of this compound, followed by a comprehensive in vitro and in vivo characterization as outlined. Determining its IC50 values for COX-1 and COX-2 will be crucial for understanding its potency and potential for gastrointestinal side effects. Furthermore, pharmacokinetic and toxicology studies will be necessary to assess its drug-like properties and safety profile, which are essential for any further development as a potential therapeutic agent.

References

- Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413–421.

- Gene, R. M., Segura, L., Adzet, T., Marin, E., & Iglesias, J. (1998). Acetic acid induced writhing: a useful method to evaluate peripheral analgesic activity. Pharmacological Research, 38(5), 353-354.

- Kargman, S., Charleson, S., Cartwright, M., Frank, J., Riendeau, D., Mancini, J., Evans, J., & O'Neill, G. (1996). Characterization of Prostaglandin G/H Synthase 1 and 2 in Rat, Dog, Monkey, and Human Whole Blood. Analytical Biochemistry, 234(1), 117-126.

- Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid-induced writhing in mice, a test for analgesic activity.

- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.

- BenchChem. (2025). In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide.

- Rainsford, K. D. (2009). Ibuprofen: pharmacology, efficacy and safety. Inflammopharmacology, 17(6), 275–342.

- Kumar, P., Sangam, & Ahmad, M. I. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-4188.

- Shrestha, S., & Shrestha, B. (2018). Acetic Acid Induced Writhing Method for the Peripheral Analgesic Activity. Journal of Nobel Medical College, 7(2), 63-67.

- BenchChem. (2025). Application Notes and Protocols: Acetic Acid-Induced Writhing Test for Evaluating the Analgesic Activity of Floctafenine.

- Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69, 145–182.

- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.

- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121.

- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).